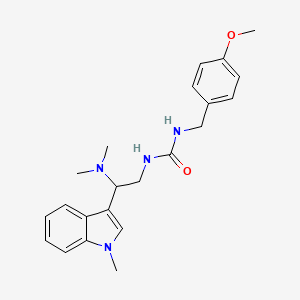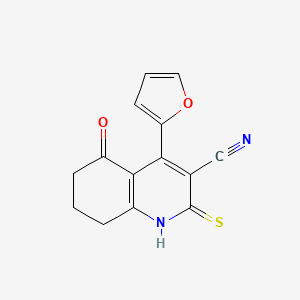
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea is a complex organic compound featuring a unique structure with potential applications in various scientific fields. This compound's molecular framework combines elements such as dimethylamino groups, indole, and methoxybenzyl, making it a fascinating subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves a multi-step synthetic route. One common method starts with the synthesis of the core indole structure, followed by the introduction of the dimethylamino group through alkylation. The 4-methoxybenzyl group is then incorporated via nucleophilic substitution or a similar reaction, and the final step involves the formation of the urea linkage under controlled conditions.
Industrial Production Methods
Industrial production of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea may involve large-scale reactions in batch or continuous flow processes. Key considerations include maintaining the purity of intermediates and controlling reaction parameters such as temperature, pressure, and solvent choice to ensure high yields and product consistency.
化学反应分析
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: : Typically involving mild oxidizing agents to modify specific functional groups.
Reduction: : Using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Particularly nucleophilic substitutions, due to the presence of reactive sites in the molecule.
Common Reagents and Conditions
Reactions involving this compound often use reagents such as:
Hydrogen peroxide for oxidation.
Sodium borohydride for reduction.
Nucleophiles like halides for substitution reactions. Typical reaction conditions include moderate temperatures (20-80°C) and the use of organic solvents like dichloromethane or ethanol.
Major Products
Depending on the specific reaction and conditions, major products can include oxidized or reduced derivatives, substituted variants with different functional groups, and rearranged molecular structures.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing complex molecules
Biology
In biological research, this compound may act as a probe or a reagent in studying cellular processes, enzyme interactions, and molecular pathways. It can also be used in developing new diagnostic tools or therapeutic agents.
Medicine
The unique structure of 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea makes it a candidate for drug development, particularly in areas such as cancer therapy, where indole derivatives have shown promise due to their bioactive properties.
Industry
In the industrial sector, this compound is employed in the formulation of specialty chemicals, potentially including agrochemicals, dyes, and polymers.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. For example, the indole moiety can interact with protein-binding sites, influencing biological pathways. The dimethylamino group can enhance solubility and membrane permeability, aiding in its transport and bioavailability. Detailed studies often reveal the exact binding sites and the resulting conformational changes in target molecules.
相似化合物的比较
Uniqueness
Compared to other compounds with similar structures, 1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea offers a unique combination of functionalities. The presence of both the indole and dimethylamino groups provides a versatile platform for chemical modifications and enhances its biological activity.
Similar Compounds
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorobenzyl)urea: : Similar structure but with a chlorine substituent, affecting its reactivity and interactions.
1-(2-(dimethylamino)-2-(1-ethyl-1H-indol-3-yl)ethyl)-3-(4-methoxybenzyl)urea: : Similar structure but with an ethyl group instead of a methyl group, which can alter its physicochemical properties and biological effects.
属性
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-25(2)21(19-15-26(3)20-8-6-5-7-18(19)20)14-24-22(27)23-13-16-9-11-17(28-4)12-10-16/h5-12,15,21H,13-14H2,1-4H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHFEQAINYQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NCC3=CC=C(C=C3)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(tert-butylsulfonyl)-2-[2-(2-fluorophenyl)hydrazono]acetonitrile](/img/structure/B2746832.png)

![1-(Diphenylmethyl)-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea](/img/structure/B2746836.png)
![Benzyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2746837.png)


![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2746842.png)

![4-Methyl-6-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2746847.png)
![4-[2-(4-Chlorophenoxy)acetyl]morpholine-3-carbonitrile](/img/structure/B2746848.png)




